molecular formula C34H35O7P B8264545 Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate

Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate

Cat. No.: B8264545
M. Wt: 586.6 g/mol
InChI Key: NNMBWQCWUOTAMA-UHFFFAOYSA-N
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Description

Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate is a complex organic compound that features a phosphoryl group bonded to a pentanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate typically involves the reaction of a phosphorylating agent with a pentanedioate derivative. One common method includes the use of bis(benzyloxy)phosphoryl chloride as the phosphorylating agent, which reacts with a dibenzyl pentanedioate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can yield lower oxidation state products.

    Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphoryl hydrides.

Scientific Research Applications

Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphoryl compounds.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate involves its interaction with molecular targets through phosphorylation. The phosphoryl group can transfer to specific substrates, altering their activity and function. This process is mediated by enzymes such as kinases and phosphatases, which regulate the phosphorylation state of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]butanedioate
  • Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]hexanedioate
  • Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]octanedioate

Uniqueness

Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate is unique due to its specific pentanedioate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise control over phosphorylation is required.

Properties

IUPAC Name

dibenzyl 2-[bis(phenylmethoxy)phosphorylmethyl]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35O7P/c35-33(38-23-28-13-5-1-6-14-28)22-21-32(34(36)39-24-29-15-7-2-8-16-29)27-42(37,40-25-30-17-9-3-10-18-30)41-26-31-19-11-4-12-20-31/h1-20,32H,21-27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBWQCWUOTAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(CP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dibenzyl phosphite (9.5 g, 36 mmol) in 350 ml of dichloromethane was cooled to 0° C. To this stirring solution was added trimethyl aluminum (18.2 ml, 2.0M solution in hexane, 36.4 mmol). After 30 minutes 1 (6.0 g, 37 mmol) in 90 ml of dichloromethane was added dropwise over 10 minutes. The clear and colorless solution was then warmed to room temperature and left to stir overnight. The mixture was then quenched by the slow addition of 5% HCl. After stirring an additional 1.5 hours the lower organic layer was removed and the aqueous layer extracted once with 100ml of dichloromethane. The organics were combined, dried (MgSO4), and evaporated to give a clear light golden liquid. The liquid was chromatographed on silica gel (4 cm*30 cm) and eluted with a gradient (4:1-1:1) solvent system (Hexane/EtOAc). The fractions containing the desired product were combined and evaporated to yield 2 (7.1 g, 42%) as a clear and colorless liquid. The liquid was then distilled on a Kughleror apparatus at 0.5 mm Hg and 195°-200° C. The distillate was discarded and the remaining light golden oil was chromatographed on silica gel (1:1, Hex./EtOAc) to give 2.9 g of 2 as a clear and colorless oil. TLC Rf 0.5 (1:1, Hex./EtOAc)
Quantity
9.5 g
Type
reactant
Reaction Step One
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350 mL
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solvent
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18.2 mL
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Quantity
6 g
Type
reactant
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Quantity
90 mL
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solvent
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Name
Yield
42%

Synthesis routes and methods II

Procedure details

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O=C(CCC(CP(=O)(O)CCCc1ccccc1)C(=O)OCc1ccccc1)OCc1ccccc1
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